Cas no 201864-71-3 (FMOC-D-b-homoalanine)

FMOC-D-b-homoalanine is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The FMOC (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. This compound features a D-configuration and a β-homoalanine backbone, which can introduce conformational constraints or enhance stability in peptide structures. Its high purity and reliable reactivity make it valuable for constructing modified peptides with tailored properties for research in medicinal chemistry and biochemistry. The product is typically characterized by HPLC and NMR to ensure consistency and performance in synthetic applications.
FMOC-D-b-homoalanine structure
FMOC-D-b-homoalanine structure
Product Name:FMOC-D-b-homoalanine
CAS No:201864-71-3
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD00270344
CID:254397
PubChem ID:2761508
Update Time:2025-10-29

FMOC-D-b-homoalanine Chemical and Physical Properties

Names and Identifiers

    • Fmoc-D-beta-homoalanine
    • Fmoc-D-3-Abu-OH
    • Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
    • FMOC-3-D-AMINOBUTANOIC ACID
    • Fmoc-D-β-homoalanine
    • Fmoc-D-β-HomoAla-OH
    • Fmoc-3-aminobutyric acid
    • Fmoc-D-b-Homoalanine, AldrichCPR
    • N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine
    • AKOS015900977
    • Fmoc-?-HoAla-OH
    • EN300-624011
    • (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • CS-0038508
    • (R)-3-(Fmoc-amino)butyric acid
    • Fmoc-D-b-homoalanine
    • A879792
    • AC-22066
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
    • (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
    • Z2044821426
    • 201864-71-3
    • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • SCHEMBL7391100
    • AS-31084
    • MFCD00270344
    • Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
    • (3R)-3-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-BUTANOIC ACID
    • Fmoc-D-Ala-(C#CH2)OH
    • Fmoc--HoAla-OH Fmoc--homoalanine
    • Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(3R)-
    • Fmoc-D-3-Abu-OH(Fmoc-D-3-Aminobutyric acid)
    • DS-018962
    • (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
    • Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-; (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid; (3R)-3-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)butanoic acid
    • FMOC-D-b-homoalanine
    • MDL: MFCD00270344
    • Inchi: 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
    • InChI Key: LYMLSPRRJWJJQD-GFCCVEGCSA-N
    • SMILES: O(C(N[C@H](C)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 325.13100
  • Monoisotopic Mass: 325.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Boiling Point: 555.3℃/760mmHg
  • PSA: 75.63000
  • LogP: 3.77920

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FMOC-D-b-homoalanine Production Method

FMOC-D-b-homoalanine Suppliers

Amadis Chemical Company Limited
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(CAS:201864-71-3)FMOC-D-b-homoalanine
Order Number:A879792
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):187.0
Email:sales@amadischem.com

Additional information on FMOC-D-b-homoalanine

Introduction to FMOC-D-b-homoalanine (CAS No. 201864-71-3)

FMOC-D-b-homoalanine, with the chemical name N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound, identified by its unique CAS No. 201864-71-3, plays a crucial role in the development of novel therapeutic agents and biotechnological applications. Its molecular structure, characterized by a fluorenylmethoxycarbonyl (FMOC) protecting group and a D-β-homoalanine backbone, makes it an invaluable tool for synthetic chemists and biochemists.

The significance of FMOC-D-b-homoalanine in modern chemistry cannot be overstated. It serves as a key intermediate in the synthesis of complex peptides, enabling researchers to construct intricate molecular architectures with high precision. The FMOC group, a widely used protecting group in peptide chemistry, ensures selective modification of amino groups while maintaining the integrity of the peptide backbone. This feature is particularly important in multi-step synthetic pathways where selective reactivity is essential.

In recent years, advancements in peptide-based drug design have highlighted the importance of non-standard amino acids like D-b-homoalanine. These amino acids offer unique structural and functional properties that can enhance the efficacy and selectivity of therapeutic agents. For instance, peptides incorporating D-amino acids have shown promise in overcoming enzymatic degradation, thereby extending their biological half-life. Additionally, the use of β-homoalanine derivatives has been explored for their potential to modulate protein-protein interactions and enzyme activities.

The application of FMOC-D-b-homoalanine extends beyond academic research into industrial settings. Pharmaceutical companies utilize this compound to develop novel biologics and vaccines. The ability to incorporate non-standard amino acids into peptide chains allows for the creation of molecules with tailored biological activities. This has led to significant breakthroughs in areas such as immunotherapy and antiviral drug development.

Recent studies have demonstrated the utility of FMOC-D-b-homoalanine in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics have shown promise in treating various diseases, including cancer and inflammatory disorders. The fluorenylmethoxycarbonyl group facilitates easy removal during post-synthetic modifications, allowing for further functionalization and optimization.

The chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine make it an excellent candidate for use in solid-phase peptide synthesis (SPPS). SPPS is a widely employed technique for constructing peptides on an automated platform, enabling high-throughput synthesis and rapid screening of potential drug candidates. The compatibility of this compound with standard SPPS protocols ensures its broad applicability in both academic and industrial laboratories.

In conclusion, FMOC-D-b-homoalanine (CAS No. 201864-71-3) is a versatile and indispensable compound in modern peptide chemistry. Its unique structural features and reactivity make it an essential tool for researchers working on peptide-based therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in the development of innovative treatments for a wide range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:201864-71-3)FMOC-D-b-homoalanine
A879792
Purity:99%
Quantity:25g
Price ($):187.0
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